3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
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Overview
Description
The compound 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are of significant interest due to their potential biological activities and their use in various chemical reactions to synthesize other complex molecules .
Synthesis Analysis
The synthesis of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridines can be achieved through several methods. One approach involves the reaction of N′-[α-(1-pyridinio)benzylidene]benzenesulfonohydrazidates with chloranil to yield the desired triazolopyridines . Another method includes the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation . Additionally, the condensation of 3-alkylamino-5-amino-1-phenyl[1,2,4]triazoles with β-keto esters or diethyl ethoxymethylenemalonate has been reported to selectively give triazolopyrimidinones .
Molecular Structure Analysis
The molecular structure of triazolopyridines and their derivatives has been extensively studied. For instance, the crystal structures of derivatives of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine have been characterized to identify trends in their intermolecular contact patterns and packing arrangements . These studies provide insights into the crystallization behavior and stability of these compounds.
Chemical Reactions Analysis
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridines can undergo various chemical reactions. For example, they can react with anils of aromatic aldehydes to yield styryl derivatives . They can also participate in multicomponent reactions to synthesize complex molecules such as 3-phenyl-1-(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5-amines . Furthermore, oxidative cyclization using iodobenzene diacetate can lead to the formation of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridines are influenced by their molecular structure. The introduction of different functional groups can significantly alter these properties. For example, the presence of a carboxylic acid group can lead to the formation of strong hydrogen bonds, resulting in different supramolecular structures . The reactivity of these compounds in various chemical reactions also highlights their chemical versatility .
Scientific Research Applications
Chemical Synthesis and Biological Activity
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid and its derivatives have been explored extensively in the realm of chemical synthesis and biological activity. The compound serves as a core structure for the development of various derivatives with significant antimicrobial properties. For instance, derivatives synthesized from 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine have shown marked inhibition against bacterial and fungal strains such as Staphylococcus aureus, Escherichia coli, and Aspergillus niger, highlighting their potential as potent antimicrobial agents (Reddy et al., 2010). Additionally, the synthesis of 1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-ones from 3-alkylamino-5-amino-1-phenyl[1,2,4]triazoles demonstrates the versatility of the 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine scaffold in generating novel compounds with potential application in medicinal chemistry (Astakhov et al., 2014).
Structural and Molecular Studies
In the field of crystallography, the study of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives has provided insights into the structural characteristics of these compounds. For example, ethyl 5-methyl-7-phenyl-1,2,4-triazolo[4,3-a]pyrimidine-6-carboxylate was analyzed, revealing that the triazolopyrimidine ring system is almost planar, offering a glimpse into the molecular conformation that might underlie its biological activity (Aboulwafa et al., 2014).
Heterocyclic Chemistry Innovations
Research into the synthesis of fused systems containing angular nitrogen atoms from substituted 2-benzyl-4-hydrazinopyrimidines, which can lead to derivatives of pyrimido[6,1-c][1,2,4]-triazine and 1,2,4-triazolo[4,3-c]pyrimidines, highlights the innovative approaches in heterocyclic chemistry. These studies not only expand the chemical space of triazolo[4,3-a]pyridine derivatives but also contribute to the discovery of new compounds with potential pharmacological applications (Danagulyan et al., 2000).
Mechanism of Action
Target of Action
Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
Triazole compounds are known to bind readily in the biological system with various enzymes and receptors, leading to versatile biological activities .
Biochemical Pathways
It’s worth noting that triazole compounds are known to exhibit a wide range of pharmacological activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
Some triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Future Directions
The development of new antimicrobial agents with excellent antibacterial activity is a major challenge to human health . The synthesis and study of the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues, such as 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, could be a promising future direction .
Biochemical Analysis
Biochemical Properties
Triazole compounds, including 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, are capable of binding in the biological system with a variety of enzymes and receptors This interaction can influence various biochemical reactions
Cellular Effects
Triazole compounds are known to exhibit a wide range of biological activities, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in enzyme activity and gene expression
properties
IUPAC Name |
3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZVQTSHDZGTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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